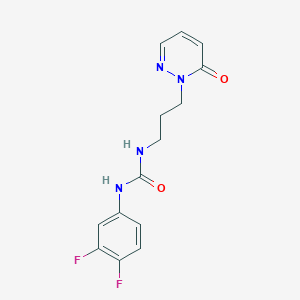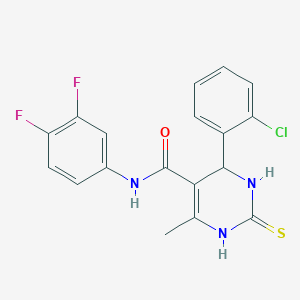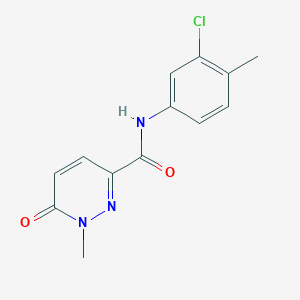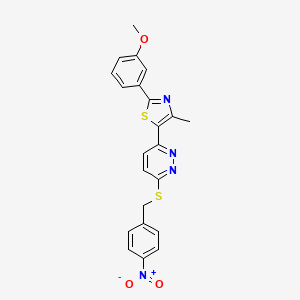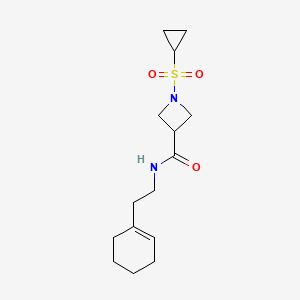
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CX-5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A study by Alizadeh & Rezvanian (2008) discusses an efficient route to novel arylsulfonamides, involving the reaction of enamines with arylsulfonyl isocyanate. This process highlights the versatility of using sulfonyl and azetidine components in synthesizing compounds with potential biological activity (Alizadeh & Rezvanian, 2008).
Antibacterial Applications
Research on pyridonecarboxylic acids as antibacterial agents by Egawa et al. (1984) demonstrates the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. Although this study does not directly involve cyclopropylsulfonyl azetidine, it indicates the potential of similar structures in developing antibacterial agents (Egawa et al., 1984).
Polymer Science
Reisman et al. (2020) described the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with incorporated sulfonyl groups in the backbone, showcasing the utility of sulfonylazetidines in polymer science (Reisman et al., 2020).
Antimicrobial Activity
A study by Akbari & Shah (2019) on the synthesis of cyclohexenone derivatives and their screening for antimicrobial activities presents an example of how structural components similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide might be explored for developing new antimicrobial drugs (Akbari & Shah, 2019).
Drug Synthesis and Evaluation
Research into the synthesis of enantiopure analogues of 3-hydroxyproline by Avenoza et al. (2002) provides insights into the complex synthesis processes that might be applicable to the compound , particularly in the context of generating enantiomerically pure substances with potential therapeutic applications (Avenoza et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c18-15(16-9-8-12-4-2-1-3-5-12)13-10-17(11-13)21(19,20)14-6-7-14/h4,13-14H,1-3,5-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNHELKZDOOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
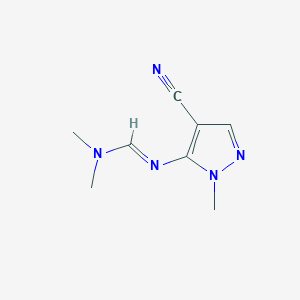

![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
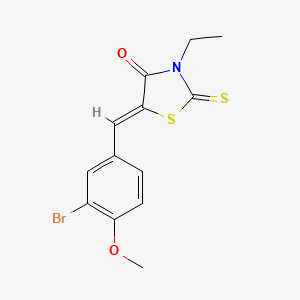
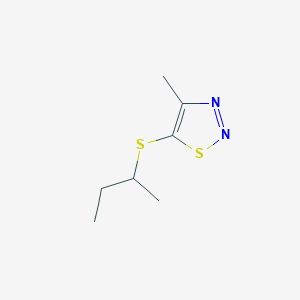
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)
